(2-Methylindolin-1-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
(2-Methylindolin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining an indole moiety with a trimethoxyphenyl group, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylindolin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole derivative reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using continuous flow reactors, employing more efficient catalysts, and optimizing temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Methylindolin-1-yl)(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2-Methylindolin-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The trimethoxyphenyl group may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-methoxyindole-3-acetic acid: A derivative of indole-3-acetic acid with additional methoxy groups.
Uniqueness
(2-Methylindolin-1-yl)(3,4,5-trimethoxyphenyl)methanone is unique due to the presence of both the indole and trimethoxyphenyl groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-9-13-7-5-6-8-15(13)20(12)19(21)14-10-16(22-2)18(24-4)17(11-14)23-3/h5-8,10-12H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIZOGMQIKZION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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